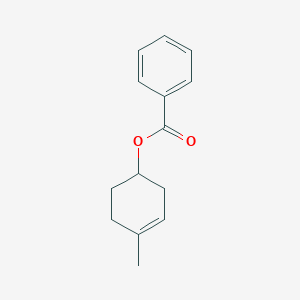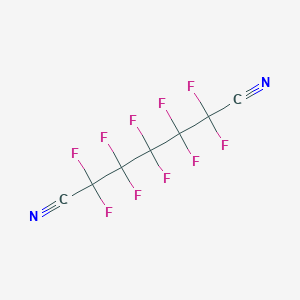
Decafluoroheptanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decafluoroheptanedinitrile typically involves the fluorination of heptanedinitrile precursors. One common method includes the reaction of heptanedinitrile with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and safe handling of fluorine gas. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Decafluoroheptanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated nitriles, while reduction can produce partially fluorinated amines .
Applications De Recherche Scientifique
Decafluoroheptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of decafluoroheptanedinitrile involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparaison Avec Des Composés Similaires
Perfluoroheptane: Another highly fluorinated compound with similar stability but different functional groups.
Hexafluorobenzene: A fluorinated aromatic compound with distinct chemical properties.
Octafluoropentanenitrile: A shorter-chain fluorinated nitrile with comparable reactivity
Uniqueness: Decafluoroheptanedinitrile is unique due to its high degree of fluorination and the presence of two nitrile groups. This combination imparts exceptional chemical stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
23843-73-4 |
|---|---|
Formule moléculaire |
C7F10N2 |
Poids moléculaire |
302.07 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedinitrile |
InChI |
InChI=1S/C7F10N2/c8-3(9,1-18)5(12,13)7(16,17)6(14,15)4(10,11)2-19 |
Clé InChI |
IPALFHAYTGFPPZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
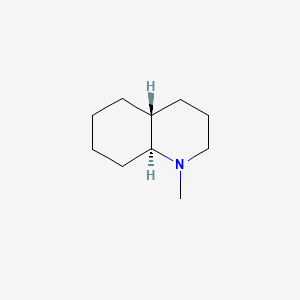
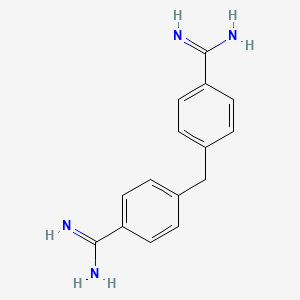
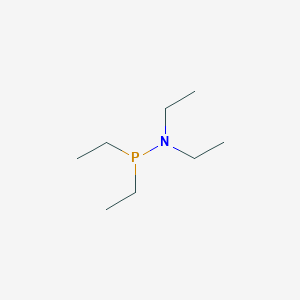
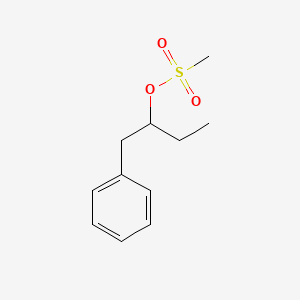
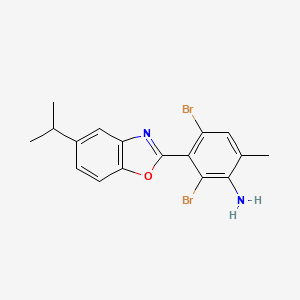
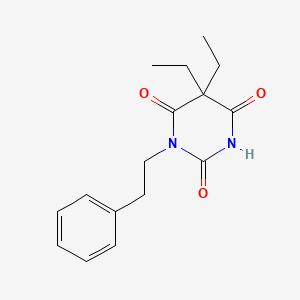
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)


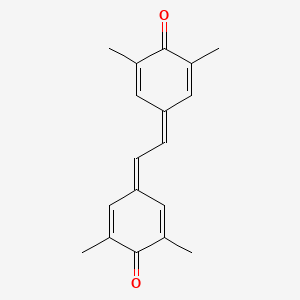
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
